tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate
Overview
Description
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. This compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-amino-2,3-dihydro-1H-inden-2-yl group. The structure of this compound makes it an interesting subject for various chemical and biological studies due to its potential reactivity and applications.
Mechanism of Action
Target of Action
Tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indene derivative. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the carbamate and facilitate the nucleophilic attack on the indene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydrogen atoms on the indene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the indene ring.
Reduction: Primary or secondary amines.
Substitution: Halogenated or sulfonated indene derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The carbamate group can mimic the structure of natural substrates, allowing researchers to investigate the binding and activity of enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino group and the indene ring can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, enhancing their performance.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl (2,3-dihydro-1H-inden-1-yl)carbamate
Uniqueness
tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to the presence of the amino group at the 5-position of the indene ring. This structural feature can significantly influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8,15H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZZCNCGJUVFEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654929 | |
Record name | tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246873-45-0 | |
Record name | tert-Butyl (5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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